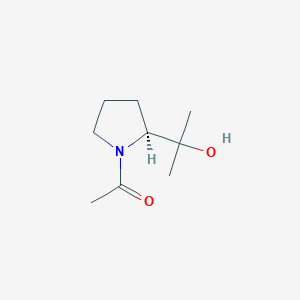
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI), also known as Sibutramine, is a chemical compound that has been widely used as an anti-obesity drug. It was first introduced in the market in 1997 and was later withdrawn due to safety concerns. Sibutramine is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine in the brain, which helps in reducing food intake and promoting weight loss.
Mecanismo De Acción
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) works by inhibiting the reuptake of serotonin, norepinephrine, and dopamine in the brain, which increases the levels of these neurotransmitters and promotes feelings of satiety and reduced appetite. It also increases thermogenesis and energy expenditure, which leads to weight loss.
Biochemical and Physiological Effects:
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and metabolic rate. It also increases the levels of several hormones, such as leptin and adiponectin, which regulate appetite and metabolism. 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) has been associated with several adverse effects, including cardiovascular events, seizures, and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, which makes it a useful tool for studying the role of these neurotransmitters in appetite regulation and weight loss. However, due to its potential for adverse effects, it is important to use caution when using 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) in laboratory experiments and to follow all safety protocols.
Direcciones Futuras
There are several future directions for research on 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI), including the development of safer and more effective anti-obesity drugs, the investigation of its potential therapeutic applications in other disorders, such as depression and anxiety, and the identification of the molecular mechanisms underlying its effects on appetite regulation and weight loss. Additionally, further studies are needed to better understand the long-term effects of 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) on cardiovascular health and other physiological systems.
Conclusion:
In conclusion, 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) is a potent inhibitor of the reuptake of serotonin, norepinephrine, and dopamine, which has been widely used as an anti-obesity drug. It has several potential therapeutic applications, but its use is associated with several adverse effects. Further research is needed to better understand its mechanisms of action and to develop safer and more effective anti-obesity drugs.
Métodos De Síntesis
The synthesis of 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) involves the reaction of 1-(2-chlorophenyl)-2-(methylamino)propane with pyrrolidine-2-carboxylic acid to yield 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI). The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The final product is purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) has been extensively studied for its potential therapeutic applications in the treatment of obesity, metabolic syndrome, and other related disorders. It has been shown to be effective in reducing body weight, improving insulin sensitivity, and lowering blood pressure in obese patients. 2-Pyrrolidinemethanol, 1-acetyl-alpha,alpha-dimethyl-, (S)-(9CI) has also been investigated for its potential use in the treatment of depression and anxiety disorders, as it has been shown to increase the levels of serotonin and norepinephrine in the brain.
Propiedades
IUPAC Name |
1-[(2S)-2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(11)10-6-4-5-8(10)9(2,3)12/h8,12H,4-6H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVPCXMBWHCEA-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

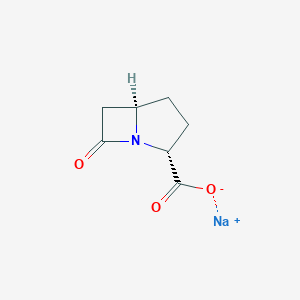
![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)
![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
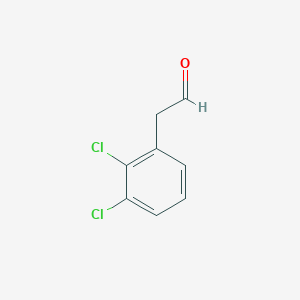
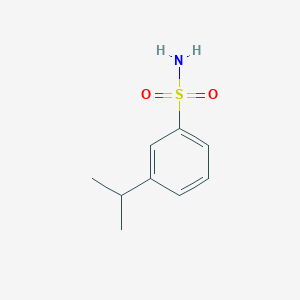
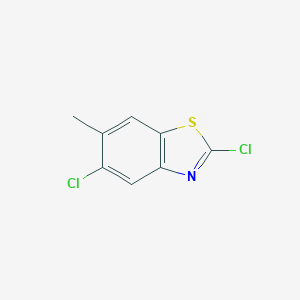
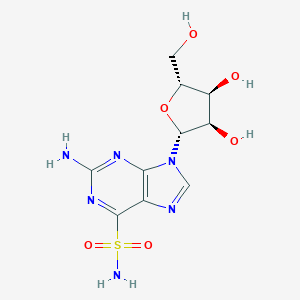
![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
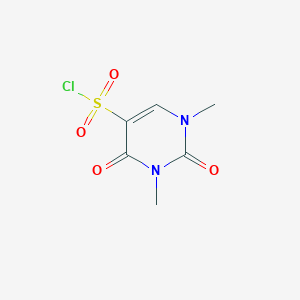
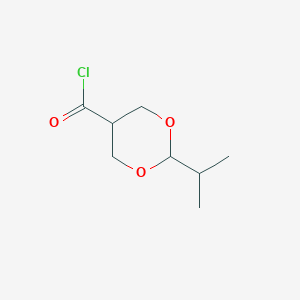
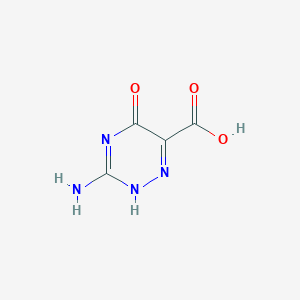
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)